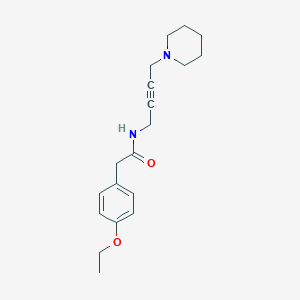

2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide

描述

属性

IUPAC Name |

2-(4-ethoxyphenyl)-N-(4-piperidin-1-ylbut-2-ynyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-2-23-18-10-8-17(9-11-18)16-19(22)20-12-4-7-15-21-13-5-3-6-14-21/h8-11H,2-3,5-6,12-16H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGSIBVOFNNZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC#CCN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenyl, is prepared through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

Alkyne Formation: The ethoxyphenyl intermediate undergoes a Sonogashira coupling reaction with 4-bromo-1-butyne in the presence of a palladium catalyst and a copper co-catalyst to form the alkyne intermediate.

Piperidinyl Substitution: The alkyne intermediate is then reacted with piperidine under basic conditions to introduce the piperidinyl group.

Acetamide Formation: Finally, the resulting compound is acetylated using acetic anhydride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or synthesizing intermediates.

| Conditions | Products | Reagents/Catalysts |

|---|---|---|

| Acidic (HCl, H₂SO₄) | 2-(4-Ethoxyphenyl)acetic acid + amine | H₂O, heat (60-80°C) |

| Basic (NaOH, KOH) | Sodium/potassium carboxylate + amine | Aqueous base, reflux |

Reaction rates depend on steric hindrance from the piperidine and ethoxyphenyl groups. Basic hydrolysis typically proceeds faster than acidic due to nucleophilic hydroxide attack on the carbonyl carbon.

Oxidation of the Alkyne Moiety

The but-2-yn-1-yl group undergoes oxidation to form diketones or carboxylic acids, depending on reaction severity:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| Ozone (O₃) | 2-(4-Ethoxyphenyl)-N-(4-piperidinyl)butanedioic acid | -78°C, CH₂Cl₂ |

| KMnO₄ (acidic) | Same as above | H₂SO₄, 50°C |

| KMnO₄ (neutral) | 4-Piperidinylbut-2-yn-1-one | Aqueous, RT |

Oxidation selectivity is influenced by the electron-withdrawing acetamide group, which stabilizes intermediate carbonyls.

Nucleophilic Substitution at Piperidine

The piperidine nitrogen participates in alkylation or acylation reactions:

Example Reaction:

Reactant: 2-(4-Ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide + Benzyl bromide

Conditions: K₂CO₃, DMF, 60°C, 12 hrs

Product: N-Benzyl-piperidinium derivative (quaternary ammonium salt)

This reaction modifies the compound’s polarity and bioavailability, making it valuable for prodrug design .

Cycloaddition Reactions

The alkyne undergoes [2+2] or [3+2] cycloadditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactant | Conditions | Product |

|---|---|---|

| Sodium azide + Alkyne | CuSO₄, asc |

科学研究应用

Chemical Structure and Synthesis

The molecular formula of 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is . The compound features a benzamide core with an ethoxy group and a piperidinylbutynyl substituent.

The synthesis typically involves the following steps:

- Formation of the Benzamide Core : Reaction of a suitable benzoyl chloride with an amine under basic conditions.

- Introduction of the Ethoxy Group : Achieved through nucleophilic substitution of a halogenated benzamide with ethyl alcohol.

- Attachment of the Piperidinylbutynyl Group : Coupling a piperidine derivative with a butynyl halide, followed by attachment to the benzamide core through nucleophilic substitution.

Research indicates that this compound exhibits several promising biological activities:

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in various metabolic pathways. For instance, similar compounds have been shown to inhibit autotaxin, an enzyme crucial in lysophosphatidic acid production, which is implicated in fibrosis and cancer progression.

Anticancer Properties

Studies involving structurally related compounds suggest that 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-y)acetamide could exhibit anticancer activity by modulating signaling pathways associated with cell proliferation and survival. In particular, its ability to inhibit tumor growth has been noted in various cancer models .

Neuroprotective Effects

Preliminary investigations indicate potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or inhibition of neurodegenerative pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-y)but-2-yn-1-y)acetamide:

Pulmonary Fibrosis Model

A related compound demonstrated efficacy in reducing lysophosphatidic acid levels in a bleomycin-induced pulmonary fibrosis model in mice, suggesting that this class of compounds may mitigate disease progression through enzyme inhibition.

Cancer Research

In vitro studies have shown that similar compounds can selectively induce apoptosis in various cancer cell lines while sparing normal cells, indicating their potential as targeted cancer therapies .

作用机制

The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Piperidine-Based Derivatives

Piperidine-containing compounds are prevalent in drug design. For example:

- 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl propionate, butyrate): These esters lack the alkyne linker and aryl ether group but share the piperidine core.

- N-(4-(3-Chloro-4-(Pyridin-2-ylmethoxy)Phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yloxy)Quinolin-6-yl)-2-(1-Isopropylpiperidin-4-ylidene)Acetamide: This complex quinoline-piperidine hybrid features a chloro-pyridylmethoxy group and a fused quinoline system, enhancing rigidity and receptor specificity compared to the simpler ethoxyphenyl group in the target compound .

Acetamide Analogues

- N-(4-(Piperidin-1-yl)But-2-yn-1-yl)Acetamide Derivatives : Compounds with shorter alkyne chains (e.g., propargyl instead of but-2-yn-1-yl) exhibit reduced steric bulk, which may lower binding affinity in hydrophobic pockets.

Pharmacological and Physicochemical Properties

| Property | Target Compound | 2,2,6,6-Tetramethylpiperidin-4-yl Acetate | Quinoline-Piperidine Hybrid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~331.4 | ~215.3 (propionate variant) | ~650.8 |

| LogP | ~2.8 (predicted) | ~1.5 | ~3.9 |

| Solubility (mg/mL) | Moderate (ethoxyphenyl enhances) | High (shorter ester chain) | Low (quinoline rigidity) |

| Receptor Binding | Likely targets σ-1 or µ-opioid | Antioxidant properties | Kinase inhibition (e.g., EGFR) |

Key Findings :

- The target compound’s ethoxyphenyl group improves lipophilicity over methoxy analogues, enhancing blood-brain barrier penetration compared to 2,2,6,6-tetramethylpiperidin-4-yl acetate derivatives .

- Quinoline-piperidine hybrids exhibit broader therapeutic applications (e.g., anticancer) but face challenges in synthetic scalability compared to the target compound’s simpler structure .

生物活性

2-(4-ethoxyphenyl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Functional Groups:

- Ethoxy group

- Piperidine ring

- Acetylamide moiety

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of related compounds, suggesting potential activity for this compound. For instance, derivatives with similar structural features have shown significant activity against various pathogens.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |

| Compound 10 | 3.12 - 12.5 | Escherichia coli |

| Compound 13 | 4.69 - 22.9 | Bacillus subtilis |

These findings indicate that compounds with similar piperidine structures exhibit potent antibacterial effects, which may extend to our compound of interest .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific bacterial enzymes or receptors, leading to inhibition of growth or cell death. The piperidine ring is known to enhance bioactivity through modulation of receptor interactions, particularly in antimicrobial pathways .

Study on Antibacterial Activity

In a comparative study of various piperidine derivatives, it was found that those with electron-donating groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of the ethoxyphenyl group in our compound may similarly enhance its antimicrobial potency .

In Vitro Evaluations

In vitro evaluations have been performed on related compounds, demonstrating their effectiveness in inhibiting biofilm formation and reducing bacterial viability. For example, compounds tested against Staphylococcus epidermidis showed significant reductions in biofilm density, suggesting that our compound may also possess similar capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。